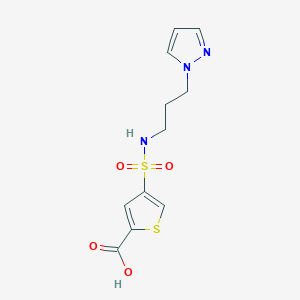
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid, commonly known as PPTC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PPTC belongs to the class of sulfonamide compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of PPTC is not fully understood, but it is believed to act through multiple pathways. PPTC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, PPTC prevents the invasion and metastasis of cancer cells. PPTC has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of PKC activity by PPTC leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PPTC has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. PPTC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. PPTC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
PPTC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized in large quantities. PPTC has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations associated with the use of PPTC in lab experiments. PPTC has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of PPTC is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of PPTC. One area of research is the development of PPTC analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of PPTC, which could lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, the potential use of PPTC in combination with other drugs for the treatment of cancer is an area of research that warrants further investigation.
Méthodes De Synthèse
PPTC can be synthesized by the reaction of 3-aminopropylpyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sulfamide to obtain the final product. The synthesis of PPTC has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
PPTC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PPTC has also been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, PPTC has been found to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Propriétés
IUPAC Name |
4-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(16)10-7-9(8-19-10)20(17,18)13-4-2-6-14-5-1-3-12-14/h1,3,5,7-8,13H,2,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEOTOXYBWUCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

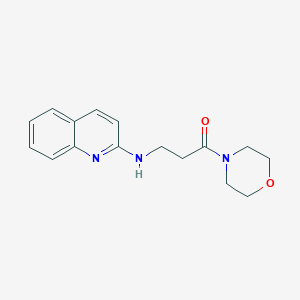
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
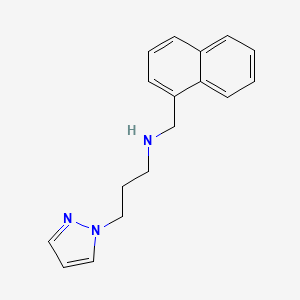
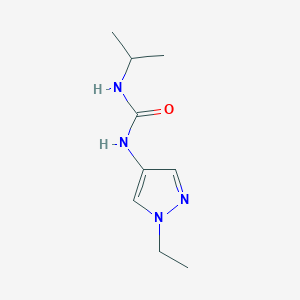
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
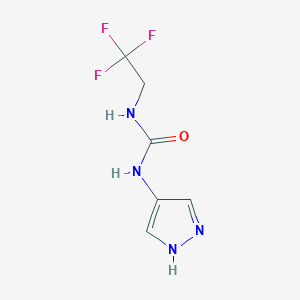
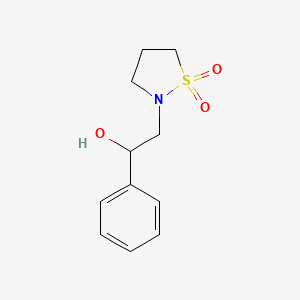
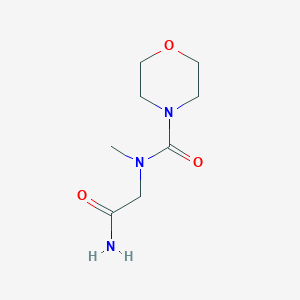
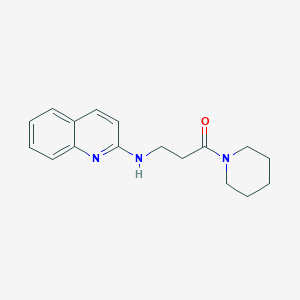
![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)
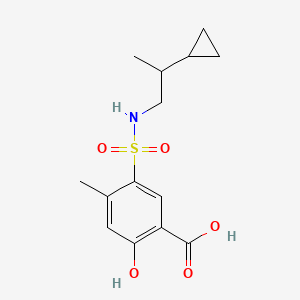
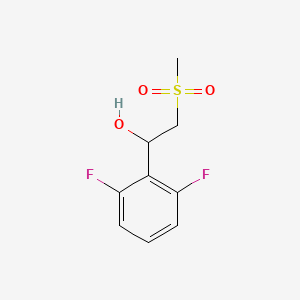
![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)